

# 22-Hydroxy Mifepristone-d6 certificate of analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **22-Hydroxy Mifepristone-d6**

Cat. No.: **B15612887**

[Get Quote](#)

## Technical Guide: 22-Hydroxy Mifepristone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **22-Hydroxy Mifepristone-d6**, a deuterated metabolite of Mifepristone. The information is compiled to assist in research, analysis, and drug development activities.

## Certificate of Analysis (Typical Data)

The following table summarizes typical quantitative data for **22-Hydroxy Mifepristone-d6**, as compiled from manufacturer and literature sources.

| Parameter           | Specification                                                                                                         |
|---------------------|-----------------------------------------------------------------------------------------------------------------------|
| Chemical Name       | (11 $\beta$ ,17 $\beta$ )-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one |
| Molecular Formula   | C <sub>31</sub> H <sub>33</sub> D <sub>6</sub> NO <sub>3</sub>                                                        |
| Molecular Weight    | 479.68 g/mol                                                                                                          |
| Purity              | $\geq$ 98% (as determined by HPLC)                                                                                    |
| Isotopic Enrichment | $\geq$ 99% Deuterium                                                                                                  |
| Appearance          | A solid material                                                                                                      |
| Solubility          | Soluble in DMSO and ethanol                                                                                           |
| Storage             | Store at -20°C for long-term stability. Shipped on blue ice.                                                          |

## Experimental Protocols

### Quantification of 22-Hydroxy Mifepristone-d6 in Biological Samples using UHPLC-QqQ-MS/MS

This protocol is based on established methods for the analysis of mifepristone and its metabolites.[\[1\]](#)[\[2\]](#)

#### 1. Sample Preparation (Liquid-Liquid Extraction)

- To 200  $\mu$ L of the biological sample (e.g., human whole blood), add 20  $\mu$ L of an internal standard solution.
- Add 200  $\mu$ L of 0.5 M ammonium carbonate solution (pH 9).
- Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.
- Centrifuge the samples at 1520  $\times$  g for 10 minutes at 4°C.

- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 50 µL of methanol for analysis.

## 2. UHPLC-QqQ-MS/MS Analysis

- Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ion source (ESI) in positive ionization mode.
- Chromatographic Separation: Utilize a suitable C18 column with a gradient elution profile.
- Mobile Phase: A typical mobile phase would consist of a mixture of water with a modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
- Mass Spectrometry Detection:
  - Operate in Multiple Reaction Monitoring (MRM) mode.
  - MS Parameters:
    - Nebulizing gas flow: 3 L/min
    - Heating gas flow: 10 L/min
    - Interface temperature: 250 °C
    - Desolvation line temperature: 200 °C
    - Heat block temperature: 350 °C
    - Drying gas flow: 10 L/min

## 3. Method Validation

- The method should be validated for selectivity, linearity, precision, accuracy, carryover, limit of quantification (LOQ), recovery, and matrix effect.[1][2]
- A typical LOQ for mifepristone and its metabolites is around 0.5 ng/mL.[1][2]

- Linearity is generally established over a concentration range of 0.5 to 1000 ng/mL.[1]
- Intra- and inter-day accuracy and precision values should not exceed  $\pm 15\%.$ [1][2]

## Signaling Pathways and Mechanisms of Action

Mifepristone, the parent compound of 22-Hydroxy Mifepristone, is known to interact with several signaling pathways.

### Progesterone Receptor (PR) Antagonism

Mifepristone acts as a competitive antagonist at progesterone receptor sites.[3][4] This binding prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of progesterone-responsive genes.[5] This is the primary mechanism for its use in the termination of pregnancy.[3][6]



[Click to download full resolution via product page](#)

Progesterone Receptor Antagonism by Mifepristone.

### Glucocorticoid Receptor (GR) Antagonism

At higher doses, mifepristone acts as an antagonist to the glucocorticoid receptor (GR).[3][7] It binds with high affinity to the GR, blocking the action of cortisol.[3] This has led to its use in managing conditions like Cushing's syndrome.[3][7]



[Click to download full resolution via product page](#)

Glucocorticoid Receptor Antagonism by Mifepristone.

## Inhibition of IGF-1 Signaling Pathway

Recent studies have shown that mifepristone can inhibit the Insulin-like Growth Factor-1 (IGF-1) signaling pathway.<sup>[8][9]</sup> This is particularly relevant in the context of its therapeutic effects on uterine leiomyomas.<sup>[8][9]</sup> Mifepristone has been observed to decrease the expression of IGF-1 and the phosphorylation of ERK1/2, a downstream effector in the pathway.<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

Inhibition of IGF-1 Signaling by Mifepristone.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. droracle.ai [droracle.ai]
- 7. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [22-Hydroxy Mifepristone-d6 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15612887#22-hydroxy-mifepristone-d6-certificate-of-analysis>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)